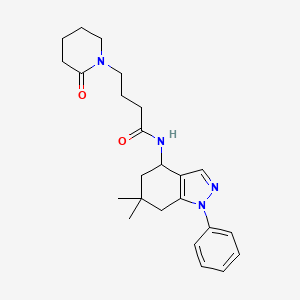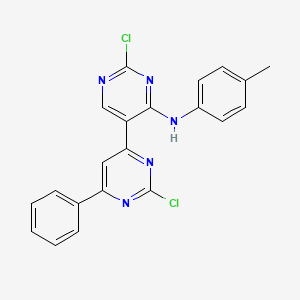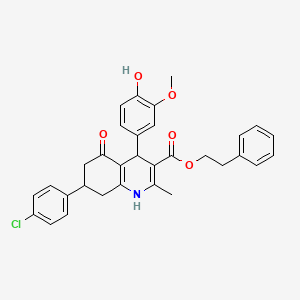![molecular formula C15H21ClN2O2 B5178448 1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)
1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CEMPA, and it belongs to the class of piperazine derivatives. CEMPA has been studied for its ability to modulate various physiological and biochemical processes in the body.
Mécanisme D'action
The mechanism of action of CEMPA is not fully understood. However, it is believed to work by modulating the activity of various receptors in the body. CEMPA has been shown to increase the binding affinity of dopamine D2 receptors, which may contribute to its antipsychotic effects. CEMPA has also been shown to bind to the sigma-1 receptor, which may contribute to its anxiolytic effects.
Biochemical and physiological effects:
CEMPA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antipsychotic effects. CEMPA has also been shown to increase serotonin release in the hippocampus, which may contribute to its antidepressant effects. Additionally, CEMPA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEMPA in lab experiments is that it has been extensively studied for its potential therapeutic applications. This means that there is a wealth of literature available on its effects and mechanisms of action. Additionally, CEMPA is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using CEMPA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on CEMPA. One area of research could focus on identifying the specific receptors and signaling pathways that are modulated by CEMPA. This could help to elucidate its mechanism of action and guide the development of more targeted therapies. Another area of research could focus on the potential use of CEMPA in combination with other drugs for the treatment of various conditions. Additionally, research could focus on the development of new derivatives of CEMPA with improved pharmacological properties.
Méthodes De Synthèse
The synthesis method for CEMPA involves the reaction of 1-(2-chloro-5-methylphenoxy)acetyl chloride with 4-ethylpiperazine in the presence of a base. This reaction results in the formation of CEMPA as a white solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
CEMPA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various receptors in the body, including the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. CEMPA has been studied for its potential use in the treatment of various conditions, including schizophrenia, depression, and anxiety disorders.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-17-6-8-18(9-7-17)15(19)11-20-14-10-12(2)4-5-13(14)16/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKICVMLJSVGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)


![3-[(4-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5178397.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
![1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)


![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)

![N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)
